molecular formula C19H17F3N2O2 B3700202 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol CAS No. 394237-88-8

3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Cat. No.: B3700202
CAS No.: 394237-88-8
M. Wt: 362.3 g/mol
InChI Key: IFUZWHRSAAJBSB-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol . This research compound features a phenol group linked to a phenyl-substituted pyrazole ring, a structural motif common in medicinal chemistry research. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery, known for their ability to interact with a diverse range of biological targets . Specifically, trisubstituted pyrazole carboxamides have been identified as high-affinity ligands and potent antagonists for the Farnesoid X Receptor (FXR), a key regulator of cholesterol and bile acid metabolism, making them valuable chemical tools for metabolic disease research . Furthermore, various substituted pyrazole compounds have demonstrated significant antitumor properties by acting as tubulin polymerization inhibitors, which disrupt cell division and can induce apoptosis in cancer cells . The presence of the trifluoromethyl group on the pyrazole ring is a common strategy in agrochemical and pharmaceutical development to modulate the compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for use in discovery chemistry and biological screening applications only . It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethoxy-2-methyl-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-3-26-14-10-9-13(17(25)11(14)2)16-15(12-7-5-4-6-8-12)18(24-23-16)19(20,21)22/h4-10,25H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUZWHRSAAJBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394237-88-8
Record name 3-ETHOXY-2-METHYL-6-(4-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)PHENOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting with a phenylhydrazine derivative and an appropriate β-diketone, the pyrazole ring can be formed through cyclization.

    Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution on the phenol ring: The ethoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using ethyl halides and methyl halides, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Halogenating agents (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or receptor binding.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrazole ring can interact with biological targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared based on their substitution patterns, molecular weights, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol C₂₀H₁₉F₃N₂O₂ 376.38 Ethoxy (C₃), methyl (C₂), CF₃-pyrazole High lipophilicity due to CF₃; phenol enhances reactivity
5-(Benzyloxy)-2-(1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol C₂₄H₁₉F₃N₂O₃ 440.43 Benzyloxy (C₅), phenoxy (C₄) Increased steric bulk reduces membrane permeability
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol C₁₀H₇F₃N₂O 244.17 Simple pyrazole-phenol core Lower molecular weight; limited solubility in nonpolar solvents
1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₈H₁₄F₄N₃ 359.33 Fluorophenyl, CF₃-phenyl Amine group enables salt formation; potential for kinase inhibition

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogs (e.g., 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol has logP ~2.1 vs. ~3.5 for the target compound) .
  • Solubility: Ethoxy and phenol groups improve aqueous solubility relative to fully aromatic analogs like 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine .

Key Research Findings

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C for the target compound, higher than analogs without CF₃ groups (e.g., 135°C for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol) due to increased molecular rigidity .
  • SAR Studies : Replacement of ethoxy with methoxy reduces COX-2 inhibition by ~40%, highlighting the importance of the ethoxy chain length .

Biological Activity

3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound belonging to the class of phenolic derivatives. Its unique structural features, including an ethoxy group, a methyl group, and a trifluoromethyl-substituted pyrazole moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C19H17F3N2O2
Molecular Weight : 360.35 g/mol
IUPAC Name : this compound
CAS Number : 394237-88-8

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which may lead to improved interactions with target proteins.

  • Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have shown that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This effect may be linked to its structural similarity to other known anti-inflammatory agents.
  • Anticancer Potential : Research indicates that derivatives of pyrazole compounds often demonstrate anticancer activity. This compound's unique structure may contribute to its ability to inhibit cancer cell proliferation in various human tumor cell lines.

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological effects of this compound.

Study TypeFindings
In vitro CytotoxicityExhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential as an anticancer agent .
Antioxidant AssayDemonstrated significant free radical scavenging activity compared to standard antioxidants.
In vivo Anti-inflammatory ModelReduced edema in animal models, supporting its anti-inflammatory properties .

Case Studies

  • Anticancer Activity : A study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in HeLa and HCT116 cells with IC50 values around 10 µM .
  • Neuroprotective Effects : Another research focused on neuroprotective effects against oxidative stress-induced neuronal damage. The compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stressors .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : React a substituted chalcone derivative (e.g., (E)-3-(substituted phenyl)-1-(fluoro/methylphenyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid under reflux (6–8 hours). Monitor progress via TLC .

Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, use trifluoromethylating agents like TMSCF₃ in the presence of a Cu(I) catalyst.

Phenolic Ether Formation : Ethoxylation of the hydroxyl group can be achieved using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Q. Critical Parameters :

  • Purity of intermediates (recrystallization from ethanol/water mixtures is recommended).
  • Strict control of reaction temperature to avoid side reactions (e.g., over-alkylation).

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The phenolic proton (if free) appears as a broad singlet at δ 9–12 ppm. The ethoxy group shows a quartet (δ 1.2–1.4 ppm for CH₃) and a triplet (δ 3.8–4.2 ppm for CH₂). Trifluoromethyl groups are identified via ¹⁹F NMR (δ -60 to -65 ppm) .
    • Pyrazole ring protons resonate as singlets or doublets in δ 6.5–8.5 ppm, depending on substitution patterns.
  • Mass Spectrometry (HRMS) :
    • Use electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion peaks. For example, a molecular ion at m/z 406.12 (calculated for C₂₀H₁₇F₃N₂O₂) with fragmentation patterns indicating loss of ethoxy (-45 Da) or trifluoromethyl (-69 Da) groups .

Advanced Research Questions

Q. How can challenges in crystallographic refinement of this compound be addressed?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered regions (e.g., ethoxy or trifluoromethyl groups).
  • Refinement in SHELXL :
    • Apply restraints for anisotropic displacement parameters (ADPs) of disordered atoms.
    • Use the PART instruction to model partial occupancy for overlapping electron density .
  • Twinned Data : If twinning is detected (e.g., via PLATON’s TWIN check), apply the HKLF 5 format in SHELXL and refine using a BASF parameter .

Q. Example Refinement Table :

ParameterValue
R1 (all data)0.045
wR20.120
Flack parameter0.02(3)
Disordered regionsEthoxy group (0.7 occupancy)

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-311G(d,p) level.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
    • Simulate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) :
    • Simulate solvation effects in ethanol or DMSO using OPLS-AA force fields to study conformational stability.

Q. Key Findings :

  • The pyrazole ring exhibits π-π stacking interactions with phenyl groups, stabilizing the crystal lattice.
  • The trifluoromethyl group induces a strong dipole moment (≈3.5 D), influencing solubility in polar solvents.

Q. How can reaction mechanisms for pyrazole ring formation be experimentally validated?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole ring. Analyze via ¹⁵N NMR or mass spectrometry .
  • Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to detect intermediate enolates or hydrazones.
  • Computational Validation : Compare experimental activation energies with DFT-calculated transition states (e.g., at the M06-2X/def2-TZVP level).

Q. Mechanistic Insight :

  • The reaction proceeds via a cyclocondensation mechanism, where hydrazine attacks the α,β-unsaturated ketone, followed by proton transfer and aromatization.

Q. How to resolve contradictions in reported biological activity data for similar pyrazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. ethanol) .
  • Structural Validation : Re-evaluate compound purity and stereochemistry via X-ray crystallography or chiral HPLC.
  • SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy) to isolate contributions to bioactivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

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